Trimethyl(propoxy)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(propoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-5-6-7-8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGKIATZDCVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062002 | |
| Record name | Silane, trimethylpropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-63-4 | |
| Record name | Trimethylpropoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylpropoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethylpropoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethylpropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylpropoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.792 | |
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| Record name | TRIMETHYLPROPOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5W87PC445 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nature of the Non Hydrolyzable Organic Substituent:the Organic Groups R Directly Bonded to the Silicon Atom Exert a Strong Influence Through Inductive Electronic and Steric Effects.
Electronic Effects: Electron-withdrawing groups attached to silicon increase the atom's positive partial charge (electrophilicity), making it more susceptible to nucleophilic attack by water and thus accelerating hydrolysis under acidic conditions. unm.edu Conversely, electron-donating groups, such as the methyl groups in trimethyl(propoxy)silane, decrease the silicon atom's electrophilicity, which tends to slow the rate of hydrolysis in basic conditions. unm.edu
Steric Effects: Large, bulky organic substituents can physically block the approach of water or other reactants to the silicon center, slowing the reaction rate. This is a significant factor in the stability of many organosilane compounds.
Chemical Reactivity and Reaction Mechanisms of Trimethyl Propoxy Silane
Hydrolysis Reactions of Alkoxysilanes
≡Si–OR + H₂O ⇌ ≡Si–OH + R–OH
The rate of hydrolysis is minimal at a neutral pH of 7. wiley-vch.de
Acid-Catalyzed Hydrolysis Mechanisms (SN1-Si and SN2-Si pathways)
Under acidic conditions, the hydrolysis of alkoxysilanes is significantly accelerated. gelest.com The mechanism typically begins with the rapid protonation of the oxygen atom in the alkoxy group, which makes it a better leaving group (an alcohol). unm.eduwiley-vch.de This protonation increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water. wiley-vch.de
Two primary pathways are proposed for the subsequent nucleophilic substitution at the silicon center:
SN1-Si (Dissociative Pathway): In this mechanism, the protonated leaving group departs first, forming a transient, positively charged, three-coordinate silicon species (a silylium (B1239981) ion intermediate). This intermediate then rapidly reacts with water. Some studies suggest this SN1-like mechanism is favorable for acid-catalyzed hydrolysis. journalcsij.comnih.govresearchgate.net
SN2-Si (Associative or Concerted Pathway): This pathway involves a backside attack by a water molecule on the silicon atom, proceeding through a five-coordinate (pentacoordinate) transition state. nih.govresearchgate.net The departure of the protonated alcohol and the formation of the new Si-OH bond occur in a concerted manner or through a short-lived intermediate. ingentaconnect.com This SN2-type mechanism is also widely cited for acid-catalyzed hydrolysis. ingentaconnect.comresearchgate.net
In acidic media, hydrolysis is often faster than the subsequent condensation reactions. researchgate.netafinitica.com This leads to the accumulation of silanol (B1196071) monomers and small oligomers before significant network formation occurs. wiley-vch.de
Base-Catalyzed Hydrolysis Mechanisms (SN2-Si pathway)
In basic or alkaline conditions, the hydrolysis mechanism proceeds via a different route. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) directly on the silicon atom. unm.edunih.gov This attack forms a pentacoordinate silicon intermediate. researchgate.nettandfonline.com
The reaction follows an SN2-Si pathway :
A hydroxide ion attacks the electron-deficient silicon atom.
A negatively charged, pentacoordinate intermediate is formed.
This intermediate then expels the alkoxy group (RO⁻), which is subsequently protonated by water to form an alcohol.
Under basic conditions, hydrolysis is often the rate-determining step, and the newly formed silanols condense rapidly. wiley-vch.de This leads to the formation of more highly branched and condensed silicate (B1173343) structures compared to acid-catalyzed reactions. unm.edunih.gov
Neutral Hydrolysis Mechanisms
At a neutral pH (around 7), the rate of alkoxysilane hydrolysis is at its minimum. unm.eduafinitica.com Hydrolysis under these conditions is slow because there is no catalyst to activate the reactants. gelest.com The reaction relies on the nucleophilic attack of a neutral water molecule on the silicon atom. This process is generally considered to involve the formation of a pentacoordinate silicon species where a water molecule coordinates to the silicon center. acs.org This is followed by proton migration to the alkoxy group, leading to the elimination of an alcohol. acs.org Due to the slow rate, alkoxysilanes can remain stable for extended periods in pure water if no catalysts are present. gelest.com
Influence of Steric and Inductive Effects on Hydrolysis Rates
The rate of hydrolysis is significantly influenced by the molecular structure of the alkoxysilane, specifically by steric and inductive (or electronic) effects. researchgate.nettandfonline.com
Steric Effects: The size of the alkoxy group (–OR) and the other substituents on the silicon atom play a crucial role. Larger, bulkier groups hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center, slowing down the reaction. gelest.comresearchgate.net The general trend for hydrolysis rates based on the alkoxy group is:
Methoxy (B1213986) (–OCH₃) > Ethoxy (–OC₂H₅) > Propoxy (–OC₃H₇) gelest.comresearchgate.net
Therefore, trimethyl(propoxy)silane hydrolyzes more slowly than its methoxy or ethoxy counterparts. This is a key factor in its stability and handling.
Inductive Effects: Electron-withdrawing groups attached to the silicon atom increase its partial positive charge (electrophilicity), making it more susceptible to nucleophilic attack. This accelerates the rate of hydrolysis. tandfonline.com For example, replacing an alkyl group with a more electronegative group like a chloromethyl group can increase the hydrolysis rate dramatically. tandfonline.com Conversely, electron-donating groups, like the methyl groups in this compound, slightly decrease the reactivity of the silicon center compared to silanes with more electronegative substituents.
Interactive Table: Factors Affecting Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Example |
|---|---|---|
| pH | Minimal rate at pH 7; increases in acidic or basic conditions. unm.eduwiley-vch.de | HCl or NaOH acts as a catalyst. |
| Steric Hindrance | Larger alkoxy groups decrease the rate. gelest.com | Methoxy > Ethoxy > Propoxy. researchgate.net |
| Inductive Effects | Electron-withdrawing groups increase the rate. tandfonline.com | A chloromethyl group accelerates hydrolysis. tandfonline.com |
Formation of Silanols as Intermediates
The hydrolysis of this compound yields trimethylsilanol (B90980) ((CH₃)₃SiOH) and propanol (B110389) as products. wikipedia.orggelest.com
(CH₃)₃SiOC₃H₇ + H₂O → (CH₃)₃SiOH + C₃H₇OH
Silanols are compounds containing a silicon-hydroxyl (Si–OH) bond and are crucial, reactive intermediates in the path to forming larger silicone structures. gelest.comwikipedia.org Trimethylsilanol is a relatively stable monosilanol compared to di- or tri-silanols, which are highly prone to self-condensation. cdnsciencepub.com However, it will still participate in further reactions, particularly condensation. smolecule.com
Condensation Reactions leading to Siloxane Networks
Following hydrolysis, the resulting silanol intermediates, such as trimethylsilanol, can undergo condensation reactions. cymitquimica.comsmolecule.com In these reactions, two silanol groups react to form a siloxane bond (Si–O–Si) and a molecule of water. unm.edu Alternatively, a silanol group can react with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. unm.edu
Water-producing condensation: ≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H₂O
Alcohol-producing condensation: ≡Si–OR + HO–Si≡ → ≡Si–O–Si≡ + R–OH
For this compound, the hydrolysis product is trimethylsilanol, which has only one hydroxyl group. Therefore, its condensation is limited to forming a dimer, hexamethyldisiloxane. smolecule.comeuropa.eu
2 (CH₃)₃SiOH → (CH₃)₃Si–O–Si(CH₃)₃ + H₂O
This reaction prevents the formation of a larger polymer network. This characteristic makes this compound a "chain terminator" or "end-capping" agent in silicone polymerization, as it introduces a non-reactive trimethylsilyl (B98337) group at the end of a growing polysiloxane chain. wikipedia.org
The conditions that catalyze hydrolysis (acid or base) also catalyze condensation. gelest.com The rate of condensation also has a pH dependence, with a minimum rate around pH 4-5. wiley-vch.de Under basic conditions, condensation is typically fast, leading to rapid formation of branched networks from multifunctional silanes, while acidic conditions favor slower condensation, resulting in more linear or weakly branched polymers. unm.edu
Silanol Condensation Pathways: Water and Alcohol Elimination
The cornerstone of this compound reactivity in the formation of silicon-based polymers is its hydrolysis and subsequent condensation. When exposed to water, the propoxy group undergoes hydrolysis to form a reactive silanol intermediate (trimethylsilanol) and propanol. mdpi.com This initial hydrolysis step is crucial as it generates the necessary hydroxyl groups for further reactions. mdpi.com
The generated silanols are generally unstable and readily undergo condensation to form stable siloxane (Si-O-Si) bonds. mdpi.comresearchgate.net This condensation can proceed through two primary pathways:
Water Elimination: Two silanol molecules react to form a siloxane bond and a molecule of water. acs.orgnih.gov
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol Elimination: A silanol group reacts with an unhydrolyzed alkoxysilane molecule, eliminating an alcohol molecule (propanol in this case). acs.orgnih.gov
≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + R-OH
These hydrolysis and condensation reactions are reversible, although under many conditions, the equilibrium favors the formation of the siloxane network. acs.orgresearchgate.net The sequence of these reactions allows for the transformation of molecular precursors into a larger network structure. acs.org
Catalytic Systems for Condensation (e.g., acidic, basic, transition metal)
The rates of hydrolysis and condensation of this compound can be significantly influenced by the presence of catalysts. nih.gov The choice of catalyst affects not only the reaction speed but also the structure of the final product. nih.gov
Acidic Catalysis: In acidic conditions (e.g., using hydrochloric acid or p-toluenesulfonic acid), the hydrolysis reaction is facilitated. google.com Protons attack the oxygen atom of the alkoxy group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nih.gov Under acidic conditions, condensation is typically the rate-limiting step and tends to produce less branched polymers. acs.orgnih.gov
Basic Catalysis: Under basic conditions (e.g., using sodium methoxide), the reaction is also accelerated. google.com The mechanism involves the nucleophilic attack of a hydroxide ion on the silicon atom. nih.gov In basic media, hydrolysis is often the rate-limiting step, and the reaction pathway tends to favor the formation of more highly branched and condensed clusters. acs.orgnih.gov
Transition Metal Catalysts: Certain transition metal compounds, such as tetraisopropyl titanate and dibutyltin (B87310) dilaurate, can also catalyze the condensation of alkoxysilanes. google.com These catalysts are often used in specific applications like coatings and sealants.
| Catalyst Type | Example | Effect on Reaction |
| Acidic | Hydrochloric acid, p-toluenesulfonic acid | Facilitates hydrolysis by protonating the alkoxy group. google.com |
| Basic | Sodium methoxide, Sodium ethoxide | Accelerates reaction via nucleophilic attack on silicon. nih.govgoogle.com |
| Transition Metal | Tetraisopropyl titanate, Dibutyltin dilaurate | Used to catalyze condensation in various coating systems. google.com |
Kinetics of Alkoxysilane Polymerization and Condensation
The kinetics of the polymerization and condensation of alkoxysilanes like this compound are complex and depend on several factors. nih.gov The structure of the silane (B1218182) itself plays a critical role; both steric bulk and the inductive effects of the substituents on the silicon atom influence reactivity. acs.orgnih.gov
Generally, the rate of hydrolysis decreases with increasing size of the alkoxy group. mdpi.com Therefore, the propoxy group in this compound is expected to hydrolyze at a different rate compared to methoxy or ethoxy groups on similar silanes. The hydrolysis reaction is often found to be first-order or pseudo-first-order with respect to the alkoxysilane concentration. nih.gov The subsequent condensation reactions are typically more complex, with rates depending on the concentration of silanol groups and the specific reaction conditions. nih.gov
Key factors influencing the kinetics include:
pH: The reaction is slowest at a neutral pH and is catalyzed by both acids and bases. mdpi.com
Water/Silane Ratio: This ratio affects the extent of hydrolysis and the subsequent condensation pathways. nih.gov
Solvent: The properties of the solvent can influence the solubility of reactants and the stability of transition states. nih.gov
Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation. mdpi.comresearchgate.net
Formation of Polyhedral Oligomeric Silsesquioxanes (POSS) and Hyperbranched Polymers
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with the general formula (RSiO₁․₅)ₙ. mdpi.comnih.gov Their synthesis involves the controlled hydrolysis and condensation of trifunctional organosilanes. mdpi.com Similarly, hyperbranched polymers (HBPs) can be synthesized through the polymerization of monomers with appropriate functionalities. mdpi.com
As a monofunctional silane (containing only one hydrolyzable propoxy group), this compound cannot form a cross-linked POSS cage or a hyperbranched polymer on its own. Instead, its primary role in these advanced material syntheses is as a capping or modifying agent. By reacting with the functional groups on the surface of a growing polymer or a POSS molecule, it can terminate the polymerization process. This allows for precise control over the molecular weight and structure of the final material. umich.edu For example, POSS-based macromers can be functionalized and then reacted with other polymers, and a monofunctional silane could be used to control the extent of these grafting reactions. umich.edu
Other Significant Chemical Transformations
Beyond its role in polymerization, this compound can participate in other important chemical reactions.
Oxidation Reactions
This compound is susceptible to oxidation. The reaction can lead to the formation of silanols and subsequently siloxanes. Studies on the reactions of molybdenum trioxide with various alkoxysilanes indicate that these compounds can serve as models for the catalytic oxidation of alcohols, where an alkoxide intermediate is formed on the catalyst surface. oregonstate.edu
Reduction Reactions
Silanes can function as reducing agents in organic synthesis, often serving as an alternative to more reactive metal hydrides. msu.edu this compound can act as a hydride donor, particularly when its hydridic reactivity is enhanced. msu.edu This enhancement is typically achieved through:
Acid Catalysis: In the presence of a strong acid like trifluoroacetic acid, silanes can reduce various functional groups, including aldehydes and ketones. msu.edu The reaction proceeds through the formation of a stabilized carbenium ion. gelest.com
Fluoride Activation: Fluoride ions have a strong affinity for silicon and can form a hypervalent silicon species that is a more potent hydride donor. msu.edu
These reduction reactions are valuable in synthetic chemistry for transformations such as the reduction of aldehydes to ethers or alcohols. msu.edugelest.com
Substitution Reactions involving the Propoxy Group
The propoxy group in this compound is a reactive site that can undergo substitution reactions, allowing for the introduction of other functional groups onto the silicon atom. These reactions are fundamental to its utility as a coupling agent and in organic synthesis. The primary substitution reactions include hydrolysis, transesterification, and reactions with organometallic reagents.
Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form trimethylsilanol and propanol. smolecule.comcymitquimica.com This reaction involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of the propoxy group. scirp.org The reaction is a key step in applications where the formation of silanol groups is desired, such as in surface modification or the formation of siloxane networks through subsequent condensation reactions. smolecule.comcymitquimica.com
The rate of hydrolysis for alkoxysilanes is influenced by the size of the alkoxy group. Generally, the hydrolysis rate decreases as the steric bulk of the alkoxy group increases. scirp.org For instance, the hydrolysis rate of a propoxy group is slower than that of methoxy or ethoxy groups. scirp.orgmdpi.commdpi.com The pH of the reaction medium also significantly impacts the hydrolysis rate; it is faster in acidic or alkaline conditions and slowest at a neutral pH. scirp.orgmdpi.com
Transesterification: The propoxy group can be exchanged with other alkoxy groups through a process called transesterification. This reaction typically occurs when this compound is reacted with a different alcohol, often in the presence of an acid or base catalyst. google.com For example, reacting this compound with a diol can lead to the formation of cyclic or bridging silane compounds. google.com This type of substitution is crucial for synthesizing specialized silane derivatives.
Reactions with Other Nucleophiles: The propoxy group can be displaced by other nucleophiles besides water or alcohols. It can react with functional groups like hydroxyl or carboxyl groups to form silyl (B83357) ethers or esters, respectively. smolecule.com Furthermore, alkoxysilanes are known to react with powerful nucleophiles such as Grignard reagents, resulting in the displacement of the alkoxy group (-OR) and the formation of a new silicon-carbon bond. azmax.co.jp
| Reaction Type | Reactant | Product(s) | Description |
|---|---|---|---|
| Hydrolysis | Water (H₂O) | Trimethylsilanol, Propanol | Displacement of the propoxy group by a hydroxyl group. smolecule.comcymitquimica.com |
| Transesterification | Alcohol (R'-OH) | New Alkoxysilane (Me₃Si-OR'), Propanol | Exchange of the propoxy group with another alkoxy group. google.com |
| Esterification | Carboxylic Acid (R'-COOH) | Silyl Ester (Me₃Si-OOCR'), Propanol | Reaction with a carboxyl group to form a silyl ester. smolecule.com |
| Reaction with Grignard Reagent | Grignard Reagent (R'-MgX) | Alkyl/Aryl-trimethylsilane (Me₃Si-R'), Mg(OPr)X | Displacement of the propoxy group by an alkyl or aryl group. azmax.co.jp |
Reactions in Specific Solvent Systems
The choice of solvent can significantly influence the reactivity and reaction pathways of this compound, particularly in hydrolysis and condensation reactions. The compound exhibits good compatibility with a range of common organic solvents. cymitquimica.com
Hydrolysis in Different Solvents: While this compound is not readily soluble in water, it dissolves easily in alcohols like ethanol (B145695), which are often used as co-solvents in hydrolysis reactions to create a homogeneous system. scirp.org The nature and hydrophilicity of the co-solvent can affect the rate of hydrolysis. scirp.orgmdpi.com
Research on the hydrolysis of related alkoxysilanes demonstrates the profound effect of the solvent. For instance, a study on methyl trimethoxy silane (MTMS) in an alkaline medium showed that the time for the reaction to complete varied significantly depending on the solvent used: 30 minutes in methanol, 60 minutes in ethanol, 120 minutes in dioxane, and over 150 minutes in dimethylformamide (DMF). mdpi.com This suggests that more polar, protic solvents can facilitate faster hydrolysis compared to less polar or aprotic solvents.
A specific study involving this compound as a model substrate investigated its hydrolysis in 1,1,2,2-tetrachloroethane. rsc.org When heated to 100°C in this solvent in the presence of a Mo@C catalyst and added water, hydrolysis to the corresponding alcohol was observed within 3 hours. rsc.org Even under nominally anhydrous conditions in the same solvent, some hydrolysis occurred, catalyzed by residual water on the catalyst surface. rsc.org
In another example, a Lewis acid-mediated reaction of a cyclopropenylsilane derivative was conducted in acetonitrile (B52724) (MeCN) at a low temperature of -78°C, highlighting the use of polar aprotic solvents for specific synthetic transformations. soton.ac.uk
| Solvent | Reaction Type | Conditions | Observation |
|---|---|---|---|
| 1,1,2,2-Tetrachloroethane | Hydrolysis | 100°C, Mo@C catalyst, with added water | Hydrolysis to alcohol observed within 3 hours. rsc.org |
| 1,1,2,2-Tetrachloroethane | Hydrolysis | 100°C, Mo@C catalyst, anhydrous | Some hydrolysis occurs due to residual water on the catalyst. rsc.org |
| Acetonitrile (MeCN) | Lewis acid-mediated cyclization | -78°C, Yb(OTf)₃ catalyst | Used as a solvent for low-temperature organic synthesis. soton.ac.uk |
| Ethanol/Water | Hydrolysis | General | Ethanol is a common co-solvent to aid solubility of the silane in water. scirp.org |
| Methanol, Ethanol, Dioxane, DMF | Hydrolysis (of related MTMS) | Alkaline medium | Reaction rates decrease in the order: Methanol > Ethanol > Dioxane > DMF. mdpi.com |
Advanced Applications and Research Frontiers
Role as a Precursor in Materials Science
Trimethyl(propoxy)silane serves as a crucial building block in the synthesis of various silicon-containing materials. Its ability to undergo hydrolysis and condensation reactions allows for the formation of robust siloxane networks, which are fundamental to the performance of many advanced materials. smolecule.comcymitquimica.com
This compound is a key intermediate in the production of other organosilicon compounds. cfmats.com Through reactions like hydrolysis, it can be converted into silanols, which are important precursors in various chemical processes. The propoxy group can also be substituted with other functional groups, enabling the synthesis of a diverse range of silicon-containing molecules.
In polymer chemistry, this compound is utilized in the synthesis of siloxane polymers. google.com During condensation polymerization, it can act as a "capping" agent to control the length of the polymer chains. google.com The hydrolysis of silane (B1218182) monomers, including those derived from this compound, in an aqueous alcohol solution leads to the formation of oligomeric siloxane structures. google.com These structures can then be applied to surfaces to form highly cross-linked siloxane polymer coatings. google.com
The general reaction for the formation of siloxane polymers from alkoxysilanes involves hydrolysis to form silanols, followed by condensation to create siloxane bonds (Si-O-Si).
Table 1: Key Reactions in Siloxane Polymer Synthesis
| Reaction Step | General Equation | Description |
| Hydrolysis | R'Si(OR)₃ + 3H₂O → R'Si(OH)₃ + 3ROH | The alkoxy groups (OR) of the silane react with water to form silanol (B1196071) groups (Si-OH) and alcohol as a byproduct. |
| Condensation | 2R'Si(OH)₃ → (HO)₂R'Si-O-SiR'(OH)₂ + H₂O | Silanol groups react with each other to form a siloxane bond (Si-O-Si) and water. This process continues to build the polymer network. |
Note: R represents an alkyl group (e.g., propyl), and R' can be a non-hydrolyzable organic group.
The properties of this compound make it a valuable component in the formulation of coatings, adhesives, and sealants. cymitquimica.com Its inclusion can significantly enhance the performance and durability of these materials. cymitquimica.comchemsilicone.com
The presence of the non-polar methyl and propoxy groups in this compound imparts significant hydrophobic (water-repellent) properties to surfaces treated with it. smolecule.com When applied to a substrate, the silane molecules can form a low-surface-energy film that repels water. gelest.com The formation of a stable, cross-linked siloxane network on the surface further enhances this effect, providing resistance to moisture and environmental degradation. mdpi.com This water repellency is a desirable characteristic for protective coatings.
Table 2: Research Findings on Silane-Induced Hydrophobicity
| Research Focus | Key Finding | Implication for this compound |
| Surface Energy Reduction | Silane treatments lower the critical surface tension of substrates. | Leads to surfaces that are not only hydrophobic but can also be oleophobic (oil-repellent). gelest.com |
| Siloxane Network Formation | The creation of a Si-O-Si network is essential for the hydrophobic properties that contribute to corrosion protection. mdpi.com | The polymerization of this compound on a surface creates a durable, water-repellent layer. |
| Superhydrophobic Surfaces | Specific surface treatments with silanes can create apparent contact angles greater than 120°, leading to superhydrophobicity. gelest.com | While not inherently superhydrophobic, this compound contributes to the overall hydrophobicity of a surface. |
This compound is employed to modify the surface properties of various materials, including glass, ceramics, and polymers. smolecule.com This modification can alter the surface energy, rendering it more hydrophobic and suitable for a range of applications. smolecule.com For instance, in materials science research, it is used to modify surfaces for biological assays, enhancing the hydrophobicity to improve the performance of biosensors. The ability to functionalize surfaces is a key advantage of silanes, allowing for the tailoring of material properties to specific needs. gelest.com
In the field of sol-gel chemistry, alkoxysilanes like this compound are fundamental precursors for the synthesis of silica-based materials. google.comgoogle.com The sol-gel process involves the hydrolysis and condensation of the silane precursor in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to the formation of a "gel," which is a continuous solid network enclosing a liquid phase.
This process can be used to create a variety of materials, including thin films, powders, and monolithic silica (B1680970). google.com Importantly, siloxane-based adhesives can also be designed to act as precursors for thin ceramic-like layers upon baking at temperatures between 100-500°C. google.com This dual functionality highlights the versatility of silane chemistry in creating advanced materials, from pressure-sensitive adhesives to ceramic coatings. google.com
Applications in Coatings, Adhesives, and Sealants
Contributions to Organic Synthesis
This compound is a versatile organosilicon compound that serves as a valuable reagent and intermediate in various organic synthesis applications. Its unique combination of hydrophobic methyl groups and a reactive propoxy group allows for its participation in the construction of a wide array of organic structures. smolecule.com
This compound plays a significant role as a protecting group for alcohols in organic synthesis. smolecule.com It reacts with hydroxyl groups to form trimethylsilyl (B98337) ethers, which are stable under many reaction conditions. smolecule.com This property allows chemists to selectively protect alcohols while other parts of a molecule undergo chemical transformations. smolecule.com The protecting group can be readily cleaved to regenerate the original alcohol when needed. smolecule.com
The compound has been utilized as a building block in the synthesis of ethers and alcohols, for instance, through hydrosilylation reactions under specific catalytic conditions. Furthermore, the hydrolysis of this compound is a key reaction that yields alcohols, which can then serve as intermediates in further synthetic steps.
In a detailed study investigating reductive carbonyl coupling using a molybdenum-on-carbon (Mo@C) catalyst, this compound was used as a model substrate to probe potential side reactions. rsc.org Researchers observed that water present on the surface of the Mo@C catalyst effectively catalyzes the hydrolysis of the silyl (B83357) ether to produce the corresponding alcohol (propanol). rsc.org The study also explored the possibility of ether formation through sequential hydrosilylation, hydrolysis, and dehydration but found that attempts to produce ether from alcohols or silyl ethers with this catalytic system were unsuccessful. rsc.org
The ability of this compound to function as a protecting group for hydroxyl functions is a critical strategy in the multistep synthesis of complex organic molecules. smolecule.com It also participates in catalytic reactions involving alcohols and silanes, contributing to the development of intricate molecular architectures.
A specific application is its use as a reagent to produce 2-propoxy-cyclohex-2-enone. guidechem.com In this reaction, which occurs at ambient temperature in the presence of trifluoromethanesulfonic acid (CF₃SO₃H), this compound is used to construct the enone product with an 80% yield. guidechem.com
Further illustrating its utility, a patent for the synthesis of cyclic dinucleotides, which act as STING (stimulator of interferon genes) agonists, documents the use of this compound. google.com In a key step of the synthesis, it is added to the reaction mixture following a multi-hour stirring period, acting as a reagent in the development of the complex pharmaceutical intermediate. google.com
This compound is recognized as a useful intermediate in pharmaceutical synthesis. guidechem.comlookchemicals.com Its role in medicinal chemistry is highlighted by its ability to undergo hydrolysis to yield alcohols that can serve as intermediates in the development of new drugs.
The compound's application in this field is explicitly demonstrated in the synthesis of STING protein agonists, which are being investigated for therapeutic uses. google.com A patent describes its use as a reagent in the reaction sequence to build these complex bioactive molecules. google.com Beyond its role as a synthetic intermediate, this compound has also been used to create hydrophobic coatings on various substrates, a technique valuable in biomedical applications such as implants or diagnostic devices where moisture resistance is crucial.
Table 1: Research Findings on this compound in Organic Synthesis
| Application Area | Reaction Type | Reagents/Catalyst | Product/Outcome | Source(s) |
| Protecting Group Chemistry | Silylation / Desilylation | Alcohol, this compound | Silyl ether (protected alcohol) | smolecule.com |
| Complex Molecule Synthesis | Enone Formation | CF₃SO₃H, CH₂Cl₂ | 2-Propoxy-cyclohex-2-enone | guidechem.com |
| Pharmaceutical Synthesis | Intermediate Reaction | THF | Intermediate for STING agonist | google.com |
| Catalysis Research | Hydrolysis (as substrate) | Mo@C catalyst, water | Propanol (B110389) | rsc.org |
Catalytic Roles and Mechanisms
While often acting as a substrate or reagent, this compound is also involved in catalytic processes, particularly those involving hydrolysis.
In the presence of moisture, this compound can undergo hydrolysis to form silanol groups. smolecule.com This reaction can be facilitated by acid catalysis. The resulting silanols can subsequently react with each other or other silanol compounds in condensation reactions to form siloxane bonds, leading to the creation of polymeric structures. smolecule.com This process is fundamental to its application in coatings and adhesion technologies. smolecule.com
Detailed research has shown that this hydrolysis can be catalyzed under specific conditions. rsc.org In a study using a carbon-supported heterogeneous molybdenum-dioxo (Mo@C) catalyst, it was observed that water present on the catalyst's surface catalyzed the hydrolysis of this compound. rsc.org The compound was used as a model substrate, and its conversion to the corresponding alcohol was confirmed via NMR analysis. rsc.org Control experiments demonstrated that without the Mo@C catalyst, only trace amounts of alcohol were observed, which did not increase over time, highlighting the catalyst's role in facilitating the hydrolysis reaction. rsc.org
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provide powerful tools for understanding the behavior of this compound at a molecular level. These methods offer insights into reaction pathways, kinetics, thermodynamics, and electronic properties that are often difficult to probe experimentally.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions. For organosilicon compounds like this compound, DFT calculations are instrumental in elucidating the mechanisms of key reactions such as hydrolysis and condensation, which are fundamental to their application in materials science. researchgate.netmdpi.com
Research on related silicon alkoxides, such as tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS), provides a framework for understanding the reaction mechanisms applicable to this compound. researchgate.net DFT studies have systematically investigated the hydrolysis and oligomerization reactions of alkoxysilanes in neutral, acidic, and alkaline solutions. researchgate.net These calculations reveal that the reaction environment significantly influences the dominant pathway. For instance, in acidic solutions, the hydrolysis of the alkoxy group to form a silanol (Si-OH) is generally found to be energetically more favorable than subsequent condensation reactions. researchgate.net
DFT calculations can also determine the favorability of different mechanistic pathways, such as the SN1 (substitution nucleophilic unimolecular) versus the SN2 (substitution nucleophilic bimolecular) mechanism. researchgate.net Computational studies have confirmed that for certain silanes, an SN1-Si reaction mechanism may be more favorable than the traditionally assumed SN2-Si pathway. researchgate.net The specific mechanism is influenced by factors like the solvent and pH. Generally, an SN2-Si mechanism is proposed for alkaline media, while an SN1-Si mechanism is considered more likely in neutral and acidic conditions. researchgate.net These theoretical findings are crucial for controlling the polymerization of silanes to produce materials with desired properties. mdpi.com
While DFT is excellent for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to explore the kinetic and thermodynamic properties of systems over time. mdpi.com These simulation techniques are essential for building comprehensive models of complex processes like silane polymerization and interactions at interfaces. nih.gov
Molecular Dynamics (MD) simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to observe the dynamic evolution of a system. nih.gov This approach is used to investigate thermodynamic properties and kinetic processes. nih.gov For example, MD simulations have been used to study the effects of modifying surfaces with silane coupling agents. By simulating the interaction between water molecules and a polydimethylsiloxane (B3030410) (PDMS) surface modified with different silanes, researchers can quantify thermodynamic parameters like interaction energy and kinetic properties like the mean square displacement (MSD) of water molecules. nih.gov These simulations provide microscopic insights into properties like hydrophobicity and thermal stability. nih.gov
Monte Carlo (MC) simulations use random sampling to solve complex problems and are particularly useful for studying thermodynamic properties and phase equilibria. arxiv.orgrsc.org In the context of silanes, kinetic Monte Carlo (kMC) methods, with parameters often derived from DFT calculations, can be used to simulate the initial stages of silicate (B1173343) oligomerization, predicting kinetic parameters for the formation of dimers and trimers. nih.gov This combined DFT-kMC approach provides a more complete description of silicate chemistry than either method alone. nih.gov Reverse Monte Carlo (RMC) techniques can also be used to rapidly estimate thermodynamic properties like chemical potential by analyzing the probability distribution of local atomic environments. researchgate.net
A study using MD simulations on polydimethylsiloxane (PDMS) modified by nano-SiO2 grafted with different silane coupling agents provided the following thermodynamic data, illustrating the power of these methods.
| Composite Model | Interaction Energy with Water (kJ·mol⁻¹) | Number of Hydrogen Bonds |
|---|---|---|
| P-SiO₂/H₂O (Ungrafted) | -100.57 | 34 |
| P-151/H₂O (Vinyltrimethoxysilane grafted) | -55.47 | 21 |
| P-570/H₂O (γ-methacryloxypropyltrimethoxysilane grafted) | -38.38 | 14 |
This table demonstrates how grafting with silane coupling agents reduces the interaction energy with water and the formation of hydrogen bonds, leading to enhanced hydrophobicity.
Quantum chemical methods are fundamental to modern computational chemistry and are used to perform high-accuracy calculations on the geometric and electronic structures of molecules. researchgate.netresearchgate.net For this compound, these methods provide precise information about bond lengths, bond angles, and electronic properties like charge distribution and molecular orbitals.
Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate vibrational frequencies. researchgate.net These calculations are not only used to predict spectroscopic data (e.g., IR and Raman spectra) but also to understand the stability and reactivity of the molecule. researchgate.net
A key application of these methods is in benchmarking the accuracy of different computational approaches for organosilicon chemistry. Studies have modeled the geometries and thermochemistry of reactions involving chlorosilanes, silanols, and siloxanes using various DFT functionals and basis sets. nih.gov The results are compared against experimental data or high-accuracy methods like W1 and CBS-QB3 to validate their precision. nih.gov Such benchmark studies have shown that while many DFT methods provide acceptable accuracy, the choice of a triple-zeta basis set significantly improves the quality of the results for energy calculations. nih.gov These validated methods can then be confidently applied to study the structure and electronic interactions of specific molecules like this compound.
Emerging Applications and Future Directions
The unique chemical properties of this compound, particularly its ability to undergo hydrolysis and condensation to form stable siloxane bonds, position it as a valuable compound in several advanced and emerging technological fields.
The field of drug delivery is increasingly focused on developing sophisticated nano-sized systems to encapsulate and transport therapeutic agents to specific targets within the body. Organosilicon compounds are gaining attention in this area due to their biocompatibility and tunable properties. mdpi.com The ability of this compound to form siloxane (Si-O-Si) bonds allows it to be integrated into drug delivery platforms.
One approach involves using silanes to synthesize or modify hyperbranched polymers (HBPs). mdpi.com These polymers have a three-dimensional globular architecture with internal cavities that can be used to encapsulate drug molecules. mdpi.com Silanes can act as crosslinking or end-capping agents, improving the stability and solubility of these polymer-based delivery systems. mdpi.com Furthermore, related silane compounds are being explored for their potential to target specific biological receptors or as key components in novel drug delivery vehicles. lookchem.com
Improving the performance and safety of lithium-ion batteries is a major research focus, with the electrolyte playing a critical role. Organosilicon compounds are being actively researched as electrolyte additives due to their excellent thermal stability, low flammability, and high decomposition voltage compared to traditional carbon-based materials. google.com
This compound and related compounds containing trimethylsilyl (TMS) groups are particularly promising. researchgate.netnih.gov When added to the electrolyte, these molecules can participate in the formation of a stable Cathode Electrolyte Interphase (CEI). researchgate.netnih.gov This protective layer on the cathode surface mitigates the decomposition of the electrolyte at high voltages and suppresses detrimental side reactions. researchgate.net The presence of siloxane or silazane groups can also help by scavenging harmful species like HF that may form from the decomposition of lithium salts, further protecting the electrode integrity. researchgate.net
A patent has described the synthesis of organosilicon amine materials for electrolytes, including a derivative of this compound, highlighting their potential to create safer and more efficient energy storage systems. google.com Studies have shown that additives containing TMS groups can significantly improve the cycling performance, coulombic efficiency, and capacity retention of lithium-ion batteries, especially during high-voltage operation. researchgate.net
Advanced Polymeric Materials (e.g., Hyperbranched Polymers)
The unique three-dimensional, globular architecture of hyperbranched polymers (HBPs) has garnered significant scientific interest. These macromolecules are characterized by a high density of branches, numerous terminal functional groups, low viscosity, and high solubility compared to their linear counterparts. nih.govresearchgate.net The synthesis and modification of HBPs often involve organofunctional silanes to control their structure and impart specific properties. mdpi.com
Organofunctional silanes can serve various roles in the creation of advanced hyperbranched polymeric materials. mdpi.com They can act as crosslinking agents to enhance the branching structure, as coupling agents to increase molecular weight, or as end-capping agents to control the polymerization process and improve the stability of the final polymer. mdpi.com The use of silanes as end-capping agents is a crucial strategy to prevent gelation, particularly in one-pot synthesis approaches, by terminating the growth of polymer chains. uc.edu
This compound, as a monofunctional alkoxysilane, is a candidate for the end-capping of hyperbranched polymers. The propoxy group can react with terminal functional groups on the polymer branches, while the trimethylsilyl group provides a stable, non-reactive termination. This modification can influence the resulting polymer's properties, such as its solubility and thermal stability. The general principle involves the reaction of the hydrolyzable propoxy group with active sites on the polymer, effectively capping the reactive ends. The rate of this reaction is influenced by factors like the nature of the alkoxy group, with the reactivity order being methoxy (B1213986) > ethoxy > propoxy > butoxy. mdpi.com
While specific research detailing the use of this compound in the synthesis of hyperbranched polymers is not extensively documented in publicly available literature, related studies on similar compounds provide insight into its potential application. For instance, research on the modification of living polymers has demonstrated the use of a closely related compound, (3-chloropropoxy)trimethylsilane, as an end-capping agent for living polystyrene chains. iastate.edu In this work, the living anionic polystyrene was terminated by reacting it with an excess of (3-chloropropoxy)trimethylsilane. iastate.edu This reaction resulted in a polymer with a terminal trimethylsilyl (TMS) protected alcohol, which could be subsequently deprotected to yield a primary alcohol functional group. iastate.edu This example illustrates the utility of trimethylalkoxysilane derivatives in controlling polymer architecture and introducing specific end-group functionalities.
Research Findings on a Related End-Capping Reaction
| Parameter | Finding |
| Polymer | Living Polystyrene |
| End-capping Agent | (3-chloropropoxy)trimethylsilane |
| Purpose | To provide a terminal TMS protected alcohol. iastate.edu |
| Reaction Condition | A 3-fold excess of the end-capping agent was added and allowed to stir for 4 hours. iastate.edu |
| Resulting Functionality | A primary alcohol after deprotection with tetrabutylammonium (B224687) fluoride. iastate.edu |
This type of end-capping strategy is conceptually applicable to hyperbranched polymers, where controlling the reactivity of the numerous terminal groups is essential for defining the final material properties.
Environmental Considerations in Academic Research
Persistence and Degradability Research
Persistence refers to the length of time a chemical remains in the environment before being broken down. Research into the persistence and degradability of Trimethyl(propoxy)silane often involves predictive models and limited experimental data, as comprehensive environmental studies are not always available. scbt.com
Detailed Research Findings: Organosilicon compounds, or silanes, are generally characterized by their environmental instability. gesamp.org this compound is known to react with water and moisture in the air, a process called hydrolysis. gelest.com This reaction breaks the compound down, with one of the resulting substances being propanol (B110389). gelest.com This reactivity suggests that the compound is not likely to persist for long periods in its original form in moist environmental conditions.
While specific experimental biodegradation studies are not widely published, predictive models offer insights. scbt.comgelest.com The United States Environmental Protection Agency (EPA) provides predicted data on the biodegradability of this compound. epa.gov These models are part of a broader effort to screen chemicals for their potential environmental hazards, including persistence. rivm.nl The BIOWIN models, for instance, are used to estimate whether a substance is likely to be inherently biodegradable. ospar.org
The following table summarizes the available predicted data regarding the degradation of this compound.
Table 1: Predicted Degradability of this compound
| Parameter | Predicted Value | Unit | Source |
|---|---|---|---|
| Ready Biodegradability | Not readily biodegradable | - | epa.gov |
This interactive table provides predicted data on the compound's degradability. Note that "Not readily biodegradable" is a regulatory classification, while the predicted half-life suggests a relatively rapid breakdown.
Bioaccumulation Potential Studies
Bioaccumulation is the process by which a substance builds up in a living organism. Studies on the bioaccumulation potential of this compound are primarily based on predictive modeling rather than direct environmental measurement. gelest.com
Detailed Research Findings: For silanes in general, significant bioaccumulation is considered unlikely due to their environmental instability. gesamp.org The tendency of this compound to hydrolyze means it is less likely to remain in a form that can be taken up and stored by organisms over long periods. gesamp.orggelest.com
The EPA's computational toxicology models provide predictions for key indicators of bioaccumulation, such as the bioconcentration factor (BCF) and the fish biotransformation half-life. epa.gov The BCF estimates how much of a chemical is expected to concentrate in aquatic organisms compared to the surrounding water. A low BCF value suggests a low potential for bioaccumulation. The fish biotransformation half-life predicts how quickly the substance is metabolized and eliminated by fish.
The table below presents the predicted bioaccumulation data for this compound.
Table 2: Predicted Bioaccumulation Potential of this compound
| Parameter | Predicted Average | Unit | Source |
|---|---|---|---|
| Bioconcentration Factor | 3.162 | - | epa.gov |
This interactive table displays predicted values related to the bioaccumulation potential of the compound. These values indicate a low likelihood of significant accumulation in aquatic life.
Research on Environmental Fate and Transport
Research into the environmental fate and transport of this compound examines how the compound moves and distributes itself in the air, water, and soil.
Detailed Research Findings: The primary characteristic governing the environmental fate of this compound is its reaction with water. gelest.com Upon release into the environment, it is expected to hydrolyze, limiting its transport over long distances in its original chemical structure. gesamp.org Any spills should be contained to prevent migration into sewers or streams. gelest.com
Predictive models help to quantify its behavior. The Soil Adsorption Coefficient (Koc) indicates how likely a chemical is to bind to soil particles versus remaining in water. A low Koc value suggests higher mobility in soil. The atmospheric hydroxylation rate predicts how quickly the compound will be broken down in the atmosphere through reaction with hydroxyl radicals.
The following table details the predicted environmental fate and transport parameters for this compound.
Table 3: Predicted Environmental Fate and Transport of this compound
| Parameter | Predicted Average | Unit | Source |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 49.38 | - | epa.gov |
This interactive table shows predicted data on how this compound behaves in soil and the atmosphere. The low Koc suggests it is mobile in soil, while the atmospheric hydroxylation rate indicates it will degrade in the air.
Advanced Research Methodologies and Experimental Design
In-Situ Spectroscopic Monitoring of Reactions
Real-time monitoring of reactions involving trimethyl(propoxy)silane is essential for understanding reaction pathways and kinetics. In-situ spectroscopic techniques allow researchers to observe the formation and consumption of transient intermediate species without altering the reaction environment. nih.gov
A combination of spectroscopic methods is often employed to gain a comprehensive view of the hydrolysis and condensation reactions common to alkoxysilanes. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy are particularly powerful. For instance, a study on trimethoxysilanes combined these three techniques to monitor hydrolysis and partial condensation, yielding a rich set of kinetic data. nih.gov While Raman and NMR spectroscopy provided the most detailed information on the hydrolysis process, NMR was superior for tracking the subsequent condensation. nih.gov
¹H-NMR spectroscopy has been used specifically to monitor the hydrolysis of this compound. rsc.org In one experiment, this compound was heated in a solvent, and ¹H-NMR analysis confirmed that the silyl (B83357) ether was hydrolyzed to the corresponding alcohol, with the reaction being catalyzed by water present on the surface of a catalyst. rsc.org
Near-infrared (NIR) spectroscopy is another valuable tool. It can follow the progress of silane (B1218182) reactions by observing the disappearance of Si-O-C bonds and the appearance of Si-O-Si linkages, which are characteristic of hydrolysis and condensation, respectively. researchgate.net This method allows for both qualitative and quantitative analysis of the reaction components, including water consumption and production. researchgate.netnih.gov
The table below summarizes the application of various in-situ spectroscopic techniques for monitoring alkoxysilane reactions.
| Spectroscopic Technique | Information Obtained | Monitored Species/Bonds | Reference |
| NMR Spectroscopy | Quantitative data on hydrolysis and condensation kinetics; structural identification of intermediates. | Si(OCH₃)₃, Si-OH, Si-O-Si, transient hydrolysis products. | nih.govrsc.org |
| Raman Spectroscopy | Quantitative information on hydrolysis; complements NMR data. | Si-O-C, Si-OH. | nih.gov |
| Infrared (IR) Spectroscopy | Qualitative and quantitative tracking of chemical changes. | Si-O-C, Si-O-Si, Si-OH. | researchgate.netnih.gov |
| Near-Infrared (NIR) Spectroscopy | Real-time monitoring of polymerization kinetics and water content. | Si-O-C, Si-O-Si, H₂O. | researchgate.netnih.gov |
Kinetic Studies and Reaction Rate Determination
The hydrolysis rate is influenced by several key parameters:
pH: The reaction is slowest at a neutral pH of 7 and is significantly catalyzed by both acidic and alkaline conditions. mdpi.comcfmats.com
Water/Silane Ratio (r): Increasing the water content generally accelerates hydrolysis up to a certain point, after which it can inhibit the reaction due to changes in silane solubility. mdpi.comnih.gov
Temperature: The reaction rate increases with temperature, following the Arrhenius equation. mdpi.commdpi.com
Solvent: The choice of solvent can significantly affect the hydrolysis rate. mdpi.com
Alkoxy Group: The size of the alkoxy group impacts the rate; hydrolysis rates typically decrease with increasing steric bulk of the group. mdpi.com
Kinetic studies often determine reaction order and rate constants. The hydrolysis of alkoxysilanes is generally considered a first-order or pseudo-first-order reaction with respect to the silane concentration. mdpi.com For example, a study on γ-glycidoxypropyltrimethoxysilane (γ-GPS) calculated a pseudo-first-order rate constant for the initial hydrolysis step as 0.026 min⁻¹. researchgate.net
The following table presents kinetic data for the hydrolysis of various alkoxysilanes, illustrating the impact of different conditions and molecular structures.
| Silane | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | Aqueous solution (pH 5.4), 26°C | 0.026 min⁻¹ (pseudo-first order) | 68.4 kJ/mol (for epoxy ring opening) | researchgate.net |
| Methyltrimethoxysilane (MTMS) | Alkaline medium, Methanol, 30°C | 2.453 x 10⁴ sec⁻¹ | 50.09 kJ/mol | nih.gov |
| Phenyltrimethoxysilane (PTMS) | THF, K₂CO₃, excess water | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | Not Specified | nih.gov |
| Propyltrimethoxysilane (PrTMS) | THF, K₂CO₃, excess water | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | Not Specified | nih.gov |
Experimental Design for Optimization of Reaction Parameters
To efficiently optimize processes involving this compound, such as surface modification, researchers employ statistical methods like Design of Experiments (DoE). researchgate.net DoE allows for the systematic investigation of multiple reaction parameters simultaneously to identify the most influential factors and their optimal levels. nih.gov
Commonly used DoE approaches include factorial designs and Taguchi methods. nih.govresearchgate.net In the context of surface treatment of nanoparticles with silane coupling agents, DoE has been used to study the effects of:
Pre-treatment methods researchgate.net
Type and concentration of the coupling agent researchgate.netresearchgate.net
Reaction time and temperature researchgate.netnih.gov
pH of the treatment bath researchgate.net
For example, a full factorial DoE was used to optimize the silylation of silica (B1680970) gel with a mercaptosilane. The study varied reaction time (3 to 25 hours) and temperature (45 to 105 °C) to create a 3D plot of surface coverage, which allowed for the determination of optimal conditions for achieving the highest possible surface modification. nih.gov Another study used a Taguchi design to investigate the influence of the silane-to-silica ratio, hydrolysis ratio, and pH on the surface modification of nanosilica, finding that higher silane ratios and alkaline pH conditions led to the maximum modification percentage. researchgate.net
The table below outlines variables and their levels from a representative DoE study for silane surface treatment.
| Factor / Variable | Level 1 | Level 2 | Level 3 | Response Measured | Reference |
| Silane:Silica Ratio | Low Stoichiometry | Medium Stoichiometry | High Stoichiometry | Percentage of Modification | researchgate.net |
| Hydrolysis Ratio | Varied Level A | Varied Level B | Varied Level C | Particle Dispersibility | researchgate.net |
| Bath pH | Acidic | Neutral | Alkaline | Surface Coverage | researchgate.net |
| Reaction Temperature | 45 °C | 75 °C | 105 °C | Surface Coverage | nih.gov |
| Reaction Time | 3 hours | 14 hours | 25 hours | Stability of Modification | nih.gov |
Controlled Polymerization and Cross-linking Processes
This compound, as a monofunctional silane (having only one hydrolyzable propoxy group attached to the silicon atom), plays a specific role in polymerization and cross-linking. Unlike trifunctional silanes (RSiX₃) which form highly cross-linked 3D networks, monofunctional silanes can act as chain terminators or "capping" agents. nih.govgoogle.com
Control over cross-linking processes is also critical in applications like emulsion polymerization. Studies have shown that the condensation reactions of silane molecules, which lead to cross-linking, can be controlled by adjusting the pH. researchgate.net For instance, when using a functional comonomer in emulsion polymerization, performing the reaction at a neutral pH of 7 can prevent the formation of condensation products, thereby controlling the cross-linking process. researchgate.net In contrast, acidic or alkaline conditions promote these condensation reactions. researchgate.net
Silanes are instrumental in the cross-linking of polymers like polyethylene (B3416737) to enhance their mechanical and thermal stability. evonik.com This process, known as PEX-b, involves grafting the silane onto the polymer backbone, followed by moisture-induced cross-linking where silanol (B1196071) groups condense to form stable siloxane bridges, creating a three-dimensional network. evonik.com The degree of cross-linking can be controlled by the selection of monomers and reaction conditions. google.com
Q & A
Q. What are the recommended methods for synthesizing Trimethyl(propoxy)silane in a laboratory setting?
this compound can be synthesized via nucleophilic substitution or hydrosilylation. A common approach involves reacting chlorotrimethylsilane with propanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. For example, in analogous syntheses (e.g., trimethylsilyl azide), chlorotrimethylsilane is reacted with sodium azide in diethylene glycol dimethyl ether under nitrogen . Purification typically involves distillation under reduced pressure or repeated precipitation from diethyl ether at low temperatures, as described for similar silane derivatives .
Q. How can researchers characterize the purity and structure of this compound?
Key characterization methods include:
- NMR spectroscopy : Compare H and C NMR spectra to literature data. For instance, trimethylsilyl derivatives exhibit characteristic peaks at δ 0.1–0.3 ppm for Si(CH) groups in H NMR .
- Gas chromatography (GC) : Assess purity by monitoring retention times and peak symmetry.
- Mass spectrometry (MS) : Confirm molecular weight via electron ionization (EI-MS), referencing databases like NIST Chemistry WebBook .
Q. What safety precautions are necessary when handling this compound?
- Storage : Keep in a cool (0–6°C), dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Avoid contact with water or incompatible materials (e.g., strong acids/bases) .
- Spill management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the reactivity of this compound vary under different catalytic conditions?
The reactivity of silanes depends on catalysts and solvents. For example:
- Acid catalysis : Facilitates hydrolysis to form silanols, useful in surface modification .
- Transition-metal catalysts : Palladium or platinum can enable hydrosilylation of alkenes, but selectivity must be optimized to avoid side reactions (e.g., over-reduction) . Experimental design should include kinetic studies under varying temperatures and solvent polarities to map reaction pathways.
Q. What strategies can resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity data (e.g., acute vs. chronic effects) may arise from differences in exposure routes or purity. Researchers should:
Q. What are the challenges in optimizing reaction yields when using this compound in surface modification reactions?
Key challenges include:
- Moisture sensitivity : Trace water can hydrolyze silane before surface binding. Use anhydrous solvents and Schlenk-line techniques .
- Substrate compatibility : Surface hydroxyl density affects silane adhesion. Pre-treat substrates (e.g., plasma cleaning) to enhance binding .
- Reaction monitoring : Use FTIR or XPS to confirm siloxane bond formation (e.g., Si-O-Si peaks at ~1000–1100 cm) .
Methodological Notes
- Spectral references : Always validate NMR/IR data against peer-reviewed literature (e.g., H NMR δ 0.22 ppm for Si(CH) ).
- Safety protocols : Adhere to OSHA standards and SDS guidelines for silane handling .
- Data validation : Cross-check experimental results with databases like NIST or Reaxys to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
